molecular formula C21H23ClFN3O4S B2356446 N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-93-4

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2356446
CAS No.: 898444-93-4
M. Wt: 467.94
InChI Key: SWKKZMRKUOMJMD-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 4-chlorophenyl group at the N1 position and a complex piperidine-based substituent at N2. The piperidine ring is modified with a 4-fluorophenylsulfonyl group and an ethyl linker, distinguishing it from related compounds. The sulfonyl group may enhance electrophilicity and binding interactions, while the 4-chlorophenyl moiety is a common pharmacophore in antiviral and antimicrobial contexts .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-4-8-17(9-5-15)25-21(28)20(27)24-13-12-18-3-1-2-14-26(18)31(29,30)19-10-6-16(23)7-11-19/h4-11,18H,1-3,12-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKZMRKUOMJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFN3O5SC_{18}H_{19}ClFN_3O_5S. Its structure includes a piperidine moiety, which is often associated with various biological activities, and sulfonyl groups that enhance its interaction with biological targets.

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition: The sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Studies have shown that compounds with similar structures can act as inhibitors for acetylcholinesterase (AChE) and urease, which are important in neurodegenerative diseases and urea metabolism, respectively .
  • Protein Interaction: The fluorophenyl group interacts with hydrophobic pockets in proteins, facilitating binding to various biological targets. This interaction may modulate receptor activity or enzyme function.

Antibacterial Activity

Research indicates that derivatives of this compound demonstrate varying degrees of antibacterial activity. For instance, compounds bearing the piperidine nucleus have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE): A crucial target in the treatment of Alzheimer's disease. Compounds related to this structure have shown significant inhibition, with IC50 values indicating potent activity .
  • Urease: Another target where strong inhibitory effects were noted, suggesting potential applications in treating conditions like kidney stones or infections caused by urease-producing bacteria .

Anticancer Potential

The sulfonamide moiety has been linked to anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Case Studies and Research Findings

A study synthesized a series of oxalamide derivatives, including this compound. These compounds were subjected to various pharmacological evaluations:

Compound Target Activity IC50 Value
7lAChEStrong0.63 µM
7mUreaseModerate2.14 µM
7nBacterialModerate-

These results highlight the compound's potential as a lead structure for developing new therapeutic agents targeting neurological disorders and bacterial infections .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name Molecular Formula LC-MS (M+H+) logP* HPLC Purity Biological Activity
Target Compound C21H22ClFN3O4S ~495.1 3.8 N/A Undisclosed
Compound 8 (Antiviral, ) C19H24ClN3O3S 423.26 2.5 >95% HIV entry inhibition
GMC-3 (Antimicrobial, ) C16H11ClN2O4 346.03 2.1 N/A Antimicrobial activity
S336 (Umami, ) C19H21N3O4 363.16 1.8 N/A Flavor enhancement

*logP estimated using fragment-based methods.

Research Findings and Implications

  • Antiviral Potency : Piperidine ring position (2-yl vs. 3-yl) correlates with activity in HIV inhibitors; the target compound’s 2-yl position may optimize binding .
  • Toxicological Considerations : Umami compounds () show low CYP inhibition, but structural analogs like S5456 () suggest the need for thorough off-target screening .

Preparation Methods

Stepwise Coupling Using Oxalyl Chloride

  • Activation : Oxalyl chloride (1.1 equiv) reacts with 4-chloroaniline in DCM at 0°C, forming the monoacid chloride intermediate.
  • First Amidation : The monoacid chloride is coupled with the ethylamine intermediate using HATU (1.05 equiv) and DIPEA (2.0 equiv) in DMF, yielding the oxalamide after 4 hours at 25°C.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >90% purity.

Dehydrogenative Coupling (Green Chemistry Approach)

An alternative method employs ethylene glycol and a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) under reflux in toluene, enabling acceptorless dehydrogenative coupling between the amines. This method avoids stoichiometric activating agents, achieving 65–70% yields but requiring longer reaction times (24–36 hours).

Comparative Analysis :

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Coupling 85–90 >95 High reproducibility, rapid kinetics Uses toxic reagents (oxalyl chloride)
Dehydrogenative Route 65–70 90–92 Environmentally benign, fewer byproducts Lower yield, scalability challenges

Industrial-Scale Production and Process Optimization

For commercial synthesis, continuous flow systems are favored to enhance throughput and safety. Key innovations include:

  • In-Line Analytics : Real-time HPLC monitoring ensures intermediate quality, reducing batch failures.
  • Solvent Recycling : DCM and acetonitrile are recovered via distillation, lowering environmental impact.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C fixed beds) enable catalyst reuse in hydrogenation steps.

Analytical Characterization and Quality Control

Structural Confirmation :

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (d, J = 8.8 Hz, 2H, Ar-Cl), 3.72–3.68 (m, 1H, piperidine-H), 3.25 (t, J = 6.8 Hz, 2H, CH₂NH).
    • ¹³C NMR : 165.2 (C=O), 134.5 (C-F), 129.8 (C-Cl).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 491.1764 [M+H]⁺ (calc. 491.1768 for C₂₄H₂₈ClFN₃O₅S).

Purity Assessment :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time 12.4 min, purity ≥98%.

Challenges and Mitigation Strategies

  • Racemization at Piperidine Center :
    • Solution : Use of chiral auxiliaries or enantioselective catalysis during piperidine functionalization.
  • Oxalamide Hydrolysis :
    • Prevention : Lyophilization under inert atmosphere and storage at -20°C.

Q & A

Q. What are the key synthetic steps and critical purification methods for synthesizing N1-(4-chlorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?

  • Methodological Answer : The synthesis involves three primary steps:

Piperidine Intermediate Preparation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonylated piperidine intermediate.

Oxalamide Coupling : Introducing the oxalamide moiety via reaction with oxalyl chloride and subsequent coupling with 4-chloroaniline.

Purification : Use of flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to achieve >95% purity.
Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation and strict temperature control (0–25°C) during coupling reactions .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity. For example, aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.4–7.8 ppm), while sulfonyl-linked piperidine protons show multiplet signals (δ 1.1–3.5 ppm) .
  • LC-MS/HRMS : To verify molecular weight (e.g., [M+H⁺] detected at m/z 479.12 for analogous compounds) and assess purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify purity (>95%) and detect stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Replication : Validate results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
  • Purity Verification : Re-test compounds after rigorous purification (e.g., via preparative HPLC) to exclude impurities affecting activity.
  • Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets (e.g., viral proteases or kinases) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorination) to reduce CYP450-mediated degradation, guided by metabolic profiling using liver microsomes .
  • Plasma Protein Binding (PPB) : Assess PPB via equilibrium dialysis; modify lipophilic groups (e.g., piperidine substituents) to lower binding and increase free fraction .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Methodological Answer :
  • Core Modifications : Replace the 4-chlorophenyl group with bioisosteres (e.g., 4-CF₃) to enhance target affinity.
  • Piperidine Substituent Screening : Test alkyl vs. aryl substitutions on the piperidine ring to optimize steric and electronic interactions with binding pockets.
  • Oxalamide Linker Optimization : Introduce methyl groups or cyclic constraints to improve conformational rigidity and binding entropy .

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